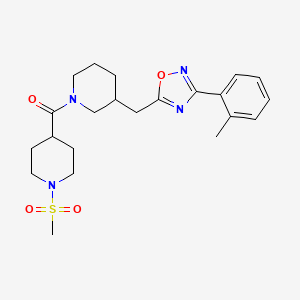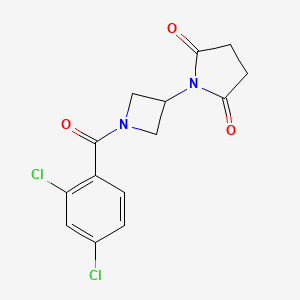
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol is a compound that belongs to the family of phenethylamine derivatives. It is also known as 2,3-Dimethoxy-4-methylamphetamine (DOM) and is a psychoactive drug. DOM is a potent hallucinogen and has been used for recreational purposes. However,
Mecanismo De Acción
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by this compound leads to the stimulation of the visual cortex, resulting in hallucinations and altered perception.
Biochemical and Physiological Effects
This compound has been shown to have both acute and long-term effects on the brain. Acutely, this compound induces hallucinations, altered perception, and changes in mood. Long-term use of this compound has been associated with changes in brain structure and function, including alterations in neuroplasticity and synaptic connectivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol in lab experiments include its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of 5-HT2A receptor activation on brain function and behavior. However, the limitations of using this compound include its potential for abuse and the ethical considerations associated with using a psychoactive drug in research.
Direcciones Futuras
There are several future directions for research on (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol. One area of interest is the potential therapeutic applications of the drug. This compound has been shown to have anti-inflammatory properties and may be useful in the treatment of certain neurological disorders. Additionally, further research is needed to understand the long-term effects of this compound on brain structure and function. Finally, the development of more selective and potent 5-HT2A receptor agonists may lead to new insights into the role of this receptor in brain function and behavior.
Métodos De Síntesis
The synthesis of (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol involves several steps. The first step is the conversion of 2,3-dimethoxybenzaldehyde to 2,3-dimethoxyphenyl-2-nitropropene. The second step is the reduction of 2,3-dimethoxyphenyl-2-nitropropene to 2,3-dimethoxyphenylpropan-2-amine. The final step is the reduction of 2,3-dimethoxyphenylpropan-2-amine to this compound.
Aplicaciones Científicas De Investigación
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Propiedades
IUPAC Name |
(2S)-3-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-9(8-13)7-10-5-4-6-11(14-2)12(10)15-3/h4-6,9,13H,7-8H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXARGYNKGOMLE-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C(=CC=C1)OC)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2811401.png)







![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811415.png)


![1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2811422.png)
![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2811423.png)
